molecular formula C22H20ClN5O5 B11072525 3-(2-chlorobenzyl)-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

3-(2-chlorobenzyl)-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

Cat. No.: B11072525
M. Wt: 469.9 g/mol
InChI Key: FSRWXOVENFDLJL-UHFFFAOYSA-N
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Description

  • This compound belongs to a class of heterocyclic molecules with a unique structure.
  • It features a spirocyclic scaffold containing both pyrazinoquinoline and pyrimidine moieties.
  • The presence of the chlorobenzyl and nitro groups adds further complexity to its structure.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps

      Reaction Conditions: Specific reaction conditions may vary, but typical steps include cyclization reactions, nitration, and chlorination.

      Industrial Production: While there isn’t a large-scale industrial production method for this specific compound, it can be synthesized in the laboratory using established organic chemistry techniques.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and the substituents present. Detailed analysis would require experimental data.

  • Scientific Research Applications

  • Mechanism of Action

    • As a CDK2 inhibitor, this compound interferes with cell cycle regulation, potentially arresting tumor cell growth.
    • It likely binds to the active site of CDK2, disrupting its function and preventing cell division.
  • Comparison with Similar Compounds

      Similar Compounds: Other pyrazoloquinoline derivatives or CDK inhibitors.

      Uniqueness: Its spirocyclic structure and specific substituents distinguish it from related compounds.

    Properties

    Molecular Formula

    C22H20ClN5O5

    Molecular Weight

    469.9 g/mol

    IUPAC Name

    3'-[(2-chlorophenyl)methyl]-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione

    InChI

    InChI=1S/C22H20ClN5O5/c23-16-4-2-1-3-13(16)11-26-7-8-27-17-6-5-15(28(32)33)9-14(17)10-22(18(27)12-26)19(29)24-21(31)25-20(22)30/h1-6,9,18H,7-8,10-12H2,(H2,24,25,29,30,31)

    InChI Key

    FSRWXOVENFDLJL-UHFFFAOYSA-N

    Canonical SMILES

    C1CN2C(CN1CC3=CC=CC=C3Cl)C4(CC5=C2C=CC(=C5)[N+](=O)[O-])C(=O)NC(=O)NC4=O

    Origin of Product

    United States

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